molecular formula C43H87N3O4 B15182474 Einecs 287-889-0 CAS No. 85586-83-0

Einecs 287-889-0

Cat. No.: B15182474
CAS No.: 85586-83-0
M. Wt: 710.2 g/mol
InChI Key: KHKFVBCZTUQUAV-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 287-889-0 is a unique identifier for a specific chemical within this inventory. Chemicals in EINECS are prioritized for risk assessment under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates filling data gaps for over 100,000 substances using computational methods like (Quantitative) Structure-Activity Relationships [(Q)SARs] .

Properties

CAS No.

85586-83-0

Molecular Formula

C43H87N3O4

Molecular Weight

710.2 g/mol

IUPAC Name

formic acid;N-[3-[3-(octadecanoylamino)propylamino]propyl]octadecanamide

InChI

InChI=1S/C42H85N3O2.CH2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47);1H,(H,2,3)

InChI Key

KHKFVBCZTUQUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 287-889-0 involves the reaction of formic acid with N,N’-(iminodipropane-3,1-diyl)bis[stearamide]. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified through various techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Einecs 287-889-0 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Einecs 287-889-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 287-889-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Analog Identification

Structural analogs of EINECS compounds are identified using computational tools like PubChem 2D fingerprints and the Tanimoto similarity index. A threshold of ≥70% similarity is often applied to define analogs, enabling read-across predictions for unlabeled EINECS chemicals . For example, a study covering 33,000 EINECS compounds demonstrated that 1,387 labeled REACH Annex VI chemicals could predict properties for 20× more substances through structural similarity .

Table 1: Key Parameters for Structural Comparison

Property EINECS 287-889-0 (Hypothetical) 5-Chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4) Chlorinated Alkanes (Example Class)
Molecular Formula Not available C₉H₆ClNO₂ CₙH₂ₙ₋ₓClₓ
Molecular Weight (g/mol) Not available 195.60 200–500
logKow (Hydrophobicity) Not available 2.1–3.5 (estimated) 4.0–6.5 (measured)
Structural Similarity Reference 0.83–0.97 (vs. indole derivatives) Class-based grouping
Physicochemical Property Space

The ERGO project compared the physicochemical space of 28 reference compounds (red) against 56,703 EINECS substances (grey) (Figure 7 in ). Key bioavailability-related properties—such as molecular weight, solubility, and partition coefficients—were analyzed. ERGO compounds covered a significant portion of the EINECS domain, suggesting that this compound likely falls within these ranges .

Table 2: Bioavailability-Related Property Ranges

Property ERGO Reference Compounds EINECS Subset
Molecular Weight (g/mol) 150–500 100–800
logP (Octanol-Water) -2.0–5.0 -5.0–10.0
Water Solubility (mg/L) 0.1–1,000 0.001–10,000
Toxicological Predictions via QSAR Models

QSAR models predict acute toxicity by linking structural features to biological activity. For example:

  • Substituted Mononitrobenzenes: Models used logKow values to predict toxicity to fish, daphnids, and algae, covering 0.7% of EINECS chemicals .
  • Chlorinated Alkanes : Toxicity to fish was predicted using in vitro data and logKow, demonstrating how small datasets can extrapolate to broader chemical classes .

These models highlight that this compound could be evaluated using similar strategies, especially if it belongs to a well-defined chemical class (e.g., chlorinated compounds or aromatic heterocycles).

Regulatory and Commercial Relevance

EINECS chemicals lacking experimental data often rely on read-across from analogs. For instance, 54% of EINECS substances are classifiable into groups amenable to QSAR modeling, while unclassifiable substances (e.g., botanical extracts) require alternative methods . Regulatory frameworks like REACH prioritize computational tools to minimize animal testing, emphasizing the role of similarity-based approaches .

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